4-Bromo-1-cyclopropylmethoxy-2-methoxybenzene
Overview
Description
4-Bromo-1-cyclopropylmethoxy-2-methoxybenzene is an organic compound with the CAS Number: 1353855-71-6 . It has a molecular weight of 227.1 . It is typically stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3H2,1H3 . This indicates that the compound has a cyclopropyl group and two methoxy groups attached to a benzene ring, with a bromine atom also attached to the benzene ring.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 227.1 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Steric Protection in Organic Synthesis One study discusses the use of sterically hindered bromobenzenes in the stabilization of low-coordinate phosphorus compounds. A specific bromobenzene derivative was prepared and converted to phosphonous dichloride, which stabilized a low-coordinate phosphorus compound, indicating the potential of such compounds in the synthesis of novel phosphorus-containing materials (Yoshifuji, Kamijo, & Toyota, 1993).
Environmental Presence and Origins Research on the marine troposphere of the Atlantic Ocean identified a pattern of halogenated methoxybenzenes, including bromo- and chloroanisoles. This study suggests a mixed biogenic and anthropogenic origin for these compounds, highlighting their ubiquity in the environment and the complexity of their sources (Führer & Ballschmiter, 1998).
Electron Acceptors in Polymer Solar Cells Another application is found in the field of polymer solar cells, where a bromomethyl methoxybenzene derivative was synthesized and evaluated for its photovoltaic performance. This compound, used as an electron acceptor, showed improved power conversion efficiency, indicating its potential in enhancing solar cell performance (Jin et al., 2016).
Novel Polymer Synthesis Research into functionalized alkoxyamine initiators for block copolymer synthesis discusses the reaction of bromophenyl alkoxyamines, leading to the high-yield synthesis of polymers with potential applications in materials science (Miura, Hirota, Moto, & Yamada, 1999).
Liquid Crystals Derived from Natural Products A study on liquid crystals derived from trioxadecalin and various phenyl substituents, including methoxybenzenes, demonstrated the influence of these substituents on mesogenic properties. This research contributes to the development of chiral materials for advanced technologies (Bertini et al., 2003).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . Hazard statements associated with it include H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-bromo-1-(cyclopropylmethoxy)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-13-11-6-9(12)4-5-10(11)14-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVGACCRQFHASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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